molecular formula C7H14ClNO B6205167 7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride CAS No. 2703778-58-7

7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B6205167
CAS No.: 2703778-58-7
M. Wt: 163.6
InChI Key:
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Description

7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both oxygen and nitrogen atoms within its spirocyclic framework contributes to its distinctive chemical properties.

Chemical Reactions Analysis

7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has found applications in multiple scientific research areas. In medicinal chemistry, it serves as a building block for the synthesis of novel pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic benefits. Additionally, 7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is utilized in organic synthesis as a versatile intermediate for the construction of complex molecules .

Mechanism of Action

The mechanism of action of 7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride stands out due to its unique combination of oxygen and nitrogen atoms within its structure. Similar compounds include 7-methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride and 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride involves the reaction of 2-methyl-1,3-propanediol with 2-aminoethanol to form the intermediate compound 7-methyl-5-oxa-2-azaspiro[3.4]octan-6-ol. This intermediate is then reacted with hydrochloric acid to form the final product, 7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride.", "Starting Materials": [ "2-methyl-1,3-propanediol", "2-aminoethanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-1,3-propanediol is reacted with 2-aminoethanol in the presence of a catalyst to form the intermediate compound 7-methyl-5-oxa-2-azaspiro[3.4]octan-6-ol.", "Step 2: The intermediate compound is then reacted with hydrochloric acid to form the final product, 7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride." ] }

CAS No.

2703778-58-7

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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